molecular formula C10H22ClNO B1521647 3-(Butoxymethyl)piperidine hydrochloride CAS No. 1185303-66-5

3-(Butoxymethyl)piperidine hydrochloride

Cat. No.: B1521647
CAS No.: 1185303-66-5
M. Wt: 207.74 g/mol
InChI Key: XXYKVSQTBBKQRI-UHFFFAOYSA-N
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Description

3-(Butoxymethyl)piperidine hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Butoxymethyl)piperidine hydrochloride typically involves the reaction of piperidine with butyl chloride in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0°C to 25°C. The reaction mixture is then quenched with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar reaction conditions. Large reactors are employed, and the process is optimized for higher yields and purity. The compound is then purified through crystallization or other suitable methods to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 3-(Butoxymethyl)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Piperidine derivatives with higher oxidation states.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted piperidine derivatives.

Scientific Research Applications

3-(Butoxymethyl)piperidine hydrochloride is widely used in scientific research due to its unique properties. It serves as a building block in the synthesis of various pharmaceuticals and organic compounds. Its applications include:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Employed in the study of biological systems and enzyme interactions.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Butoxymethyl)piperidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

3-(Butoxymethyl)piperidine hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Piperidine: A basic organic compound with similar structural features.

  • Butylamine: An amine with a butyl group attached.

  • Piperazine: A compound with a similar ring structure but different functional groups.

Each of these compounds has distinct properties and applications, making this compound unique in its own right.

Properties

IUPAC Name

3-(butoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-2-3-7-12-9-10-5-4-6-11-8-10;/h10-11H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYKVSQTBBKQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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